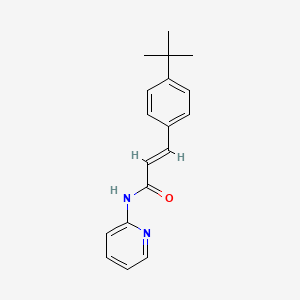![molecular formula C12H12N2O4S B5831674 N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide, also known as AMF-26, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to modulate the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders such as epilepsy and depression. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting it may have potential as an anti-cancer drug. In immunology, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
作用机制
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. Specifically, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to interact with the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has also been found to interact with the TRPV1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels and receptors, the inhibition of cancer cell growth, and the modulation of immune cell activity. These effects suggest that N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide may have potential as a therapeutic agent in a variety of disease states.
实验室实验的优点和局限性
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide has been shown to have a variety of biochemical and physiological effects, which could make it useful for a variety of research applications. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new therapeutic targets. Additionally, research could focus on optimizing the synthesis method of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide to improve yield and purity. Finally, research could focus on testing the efficacy of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide in animal models of disease to determine its potential as a therapeutic agent.
合成方法
N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide can be synthesized using a multistep process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2-methyl-3-furoic acid, followed by reduction of the resulting nitro compound with sodium dithionite and subsequent reaction with ammonia. The final product is obtained through recrystallization and purification.
属性
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-11(6-7-18-8)12(15)14-9-2-4-10(5-3-9)19(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQKGZGKJIMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)



